7-[[(4-methyl-2-pyridinyl)amino](4-pyridinyl)methyl]-8-quinolinol
Overview
Description
7-[(4-methyl-2-pyridinyl)aminomethyl]-8-quinolinol, also known as compound 30666, is a small molecule that has been identified to inhibit enhancer activity and reduce B-cell lymphoma growth . It has been found to decrease the activity of the Eμ enhancer and reduce the expression of translocated oncogenes in multiple myeloma and some non-Hodgkin lymphoma (NHL) cell lines .
Molecular Structure Analysis
The molecular formula of 7-[(4-methyl-2-pyridinyl)aminomethyl]-8-quinolinol is C21H18N4O . The molecular weight is 342.4 g/mol . The InChI code is InChI=1S/C21H18N4O/c1-14-8-11-23-18 (12-14)25-19 (16-5-2-9-22-13-16)17-7-6-15-4-3-10-24-20 (15)21 (17)26/h2-13,19,26H,1H3, (H,23,25) .Physical and Chemical Properties Analysis
The physical and chemical properties of 7-[(4-methyl-2-pyridinyl)aminomethyl]-8-quinolinol include a molecular weight of 342.4 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 4 . The compound has a topological polar surface area of 70.9 Ų and a heavy atom count of 26 .Mechanism of Action
The compound 30666 has been found to inhibit enhancer activity and reduce B-cell lymphoma growth . It decreases the activity of the Eμ enhancer and reduces the expression of translocated oncogenes in multiple myeloma and some NHL cell lines . It has been observed to induce apoptosis and downregulate MYC levels in Burkitt lymphoma cell lines .
Properties
IUPAC Name |
7-[[(4-methylpyridin-2-yl)amino]-pyridin-4-ylmethyl]quinolin-8-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O/c1-14-6-12-23-18(13-14)25-19(16-7-10-22-11-8-16)17-5-4-15-3-2-9-24-20(15)21(17)26/h2-13,19,26H,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPUVEWTDLBXFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(C2=CC=NC=C2)C3=C(C4=C(C=CC=N4)C=C3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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